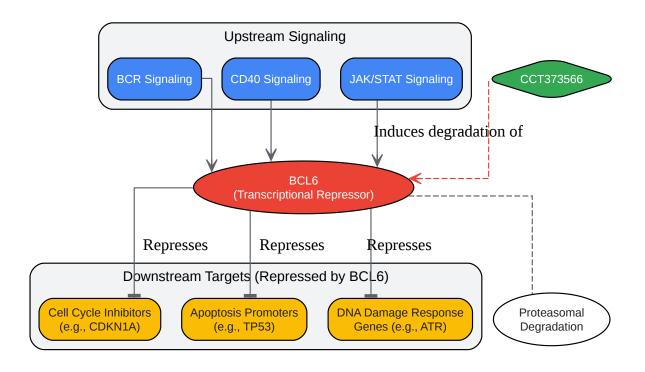


Application Notes and Protocols for CCT373566 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals


Introduction

CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1] BCL6 is a key regulator of germinal center B-cell development and is frequently deregulated in lymphoid malignancies, making it a compelling therapeutic target.[2][3] CCT373566 induces the degradation of BCL6, leading to the derepression of target genes involved in cell cycle control, DNA damage response, and apoptosis.[3][4][5] These application notes provide a summary of the recommended dosage of CCT373566 in preclinical xenograft models, along with detailed experimental protocols and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: BCL6 Signaling Pathway

BCL6 functions as a transcriptional repressor, recruiting co-repressor complexes to the promoter regions of its target genes. This leads to the inhibition of genes that regulate critical cellular processes such as cell cycle progression, apoptosis, and DNA damage response. **CCT373566** acts as a molecular glue, inducing the proteasomal degradation of BCL6. The degradation of BCL6 relieves the transcriptional repression of its target genes, thereby inhibiting tumor cell proliferation and survival.

Click to download full resolution via product page

Diagram 1: Simplified BCL6 signaling pathway and the mechanism of action of CCT373566.

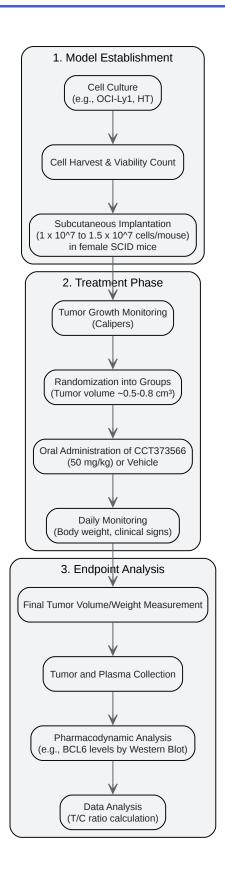
Recommended Dosage and Efficacy in Xenograft Models

CCT373566 has been evaluated in several diffuse large B-cell lymphoma (DLBCL) xenograft models. The recommended oral (p.o.) dosage is 50 mg/kg. The following tables summarize the key quantitative data from these studies.

Table 1: Recommended Dosage of CCT373566 in Xenograft Models

Cell Line	Mouse Strain	Dosage	Dosing Schedule	Study Type
OCI-Ly1	Female SCID	50 mg/kg p.o.	Single dose	Pharmacokinetic/ Pharmacodynam ic (PK/PD)
нт	Female SCID	50 mg/kg p.o.	Twice daily (BID) for 22 days	Efficacy

Table 2: In Vivo Efficacy of CCT373566


Cell Line	Treatment Duration	Endpoint	Result
НТ	22 days	Tumor Growth Inhibition (T/C ratio)	0.6[6]

T/C ratio is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group.

Experimental ProtocolsIn Vivo Xenograft Studies

This protocol outlines a typical workflow for evaluating the efficacy of **CCT373566** in a subcutaneous xenograft model.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer drug research: Apoptosis | LGC Standards [lgcstandards.com]
- 6. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CCT373566 in Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621687#recommended-dosage-of-cct373566-for-xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com